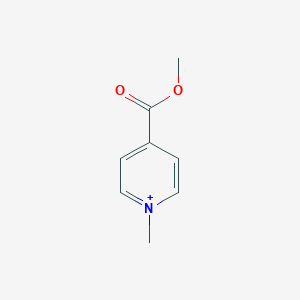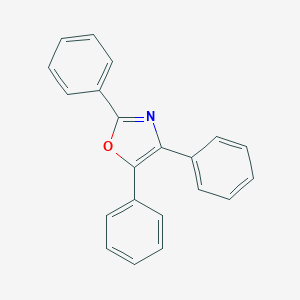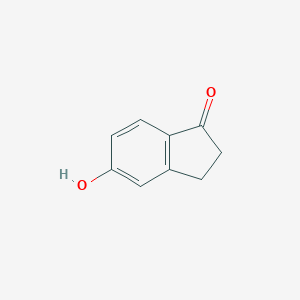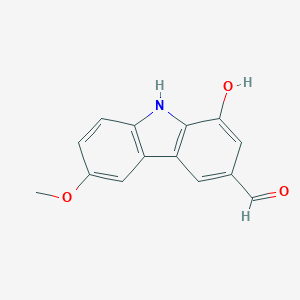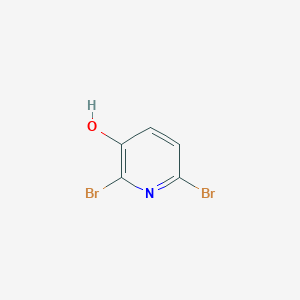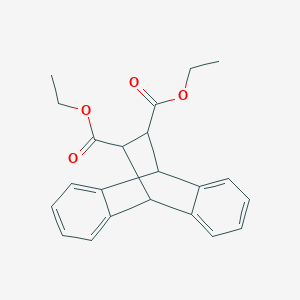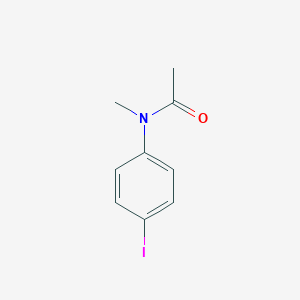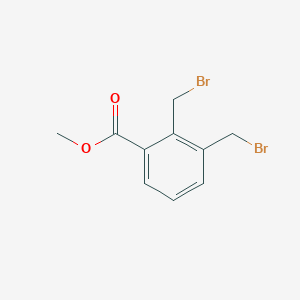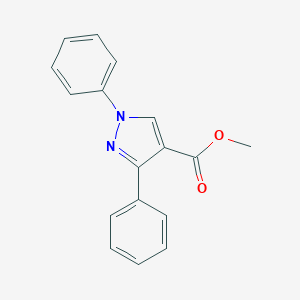![molecular formula C10H8Cl2N6 B188613 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine CAS No. 5822-69-5](/img/structure/B188613.png)
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine, also known as CCDP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine involves the inhibition of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also inhibits the activity of certain signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins. This compound has also been found to exhibit anti-inflammatory effects by inhibiting the activity of certain pro-inflammatory cytokines. Additionally, this compound has been found to exhibit antioxidant properties by scavenging free radicals and inhibiting oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine in lab experiments is its potential as an anticancer agent. This compound has been found to exhibit selective cytotoxicity towards cancer cells, making it a promising therapeutic agent for various types of cancer. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine. One potential direction is the development of novel analogs of this compound with improved pharmacological properties, such as increased solubility and selectivity towards cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapeutic drugs and targeted therapies. Additionally, the potential applications of this compound in other disease conditions, such as neurodegenerative diseases and cardiovascular diseases, warrant further investigation.
科学研究应用
6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the most promising applications of this compound is its use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
属性
| 5822-69-5 | |
分子式 |
C10H8Cl2N6 |
分子量 |
283.11 g/mol |
IUPAC 名称 |
6-chloro-5-[(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H8Cl2N6/c11-5-1-3-6(4-2-5)17-18-7-8(12)15-10(14)16-9(7)13/h1-4H,(H4,13,14,15,16) |
InChI 键 |
VZVFZTIOWNQOBV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C(N=C(N=C2Cl)N)N)Cl |
| 5822-69-5 | |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
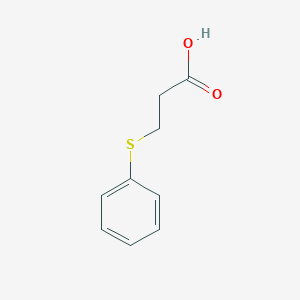

![2-(Methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B188533.png)
![4-[(4-Methylphenyl)sulphonyl]morpholine](/img/structure/B188536.png)
